

# Florylpicoxamid Resistance in Colletotrichum gloeosporioides: A Technical Support Center

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## Compound of Interest

Compound Name: *Florylpicoxamid*

Cat. No.: *B6595160*

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This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding **florylpicoxamid** resistance in *Colletotrichum gloeosporioides*, the causal agent of anthracnose in numerous crops.

## Frequently Asked Questions (FAQs) & Troubleshooting

**Q1:** What is the expected baseline sensitivity of wild-type *Colletotrichum gloeosporioides* to **florylpicoxamid**?

**A1:** A study of 102 wild-type isolates of *C. gloeosporioides* collected from walnut groves in China established a mean EC50 (50% mycelial growth inhibition concentration) value of approximately 0.068 to 0.069 µg/mL.<sup>[1][2]</sup> Wild populations have not been found to contain resistant subpopulations, suggesting no natural resistance to the fungicide has developed.<sup>[1]</sup>

**Q2:** My *C. gloeosporioides* isolates exhibit high resistance to **florylpicoxamid**. What is the likely mechanism?

**A2:** High-level resistance to **florylpicoxamid** in *C. gloeosporioides* is strongly associated with specific point mutations in the cytochrome b gene (CgCytb).<sup>[1][2]</sup> **Florylpicoxamid** is a Quinone inside Inhibitor (Qil) fungicide that targets the cytochrome bc1 complex (Complex III)

in the mitochondrial respiratory chain.[3][4][5] Mutations in the CgCytb gene can reduce the binding affinity between the fungicide and its target protein, leading to resistance.[1][2]

Q3: Which specific mutations in the CgCytb gene are known to confer resistance?

A3: Two primary amino acid substitutions in the CgCytb protein have been identified as responsible for high-level resistance: S207L and A37V.[1][2] Laboratory-generated mutants with these mutations have shown resistance factors exceeding 1000.[1] Similar mutations (A37V and S207L/P) have also been identified in other *Colletotrichum* species, such as *C. scovillei* and *C. truncatum*, conferring resistance to **florylpicoxamid**. [6][7]

Q4: I have generated **florylpicoxamid**-resistant mutants in the lab. Is it normal for them to show reduced fitness?

A4: Yes, this is a consistent finding. Laboratory-generated resistant mutants of *C. gloeosporioides* with resistance factors greater than 1000 have demonstrated a significant decrease in biological fitness compared to their sensitive parental strains.[1][2] This suggests that in the absence of continuous fungicide pressure, resistant mutants may not successfully establish themselves as the dominant population in the field.[1]

Q5: Is there cross-resistance between **florylpicoxamid** and other fungicides like strobilurins (QoIs) or azoles?

A5: No cross-resistance has been observed between **florylpicoxamid** and other fungicide classes, including strobilurin (QoI) or azole fungicides.[8] **Florylpicoxamid** targets the Qi (quinone inside) binding site of the cytochrome bc1 complex, which is different from the Qo (quinone outside) site targeted by strobilurins.[9][10] This makes it a valuable tool for resistance management programs.[4]

Q6: How can I quickly screen my isolates for the known resistance mutations?

A6: A specific allele-specific PCR (AS-PCR) method has been developed to rapidly detect the CgCytbA37V and CgCytbS207L mutations in *C. gloeosporioides*. [1][11] This molecular tool can aid in the early diagnosis and monitoring of resistance in field populations.[1]

Q7: What is the overall risk assessment for **florylpicoxamid** resistance in *C. gloeosporioides*?

A7: The risk of *C. gloeosporioides* developing resistance to **florylpicoxamid** is considered moderate.<sup>[1][2]</sup> While high-level resistance can be induced in the lab via specific target-site mutations, these mutations are associated with a fitness penalty.<sup>[1][2]</sup> To mitigate the real risk of resistance development, it is crucial to implement integrated management strategies, such as rotating **florylpicoxamid** with fungicides that have different modes of action.<sup>[1][11]</sup>

## Data Presentation

Table 1: **Florylpicoxamid** Sensitivity in *Colletotrichum gloeosporioides*

Strain Type	Genotype (CgCytb)	Mean EC50 (µg/mL)	Resistance Factor (RF)	Biological Fitness
Wild-Type (Sensitive)	No known resistance mutations	0.068 <sup>[1]</sup>	N/A	Normal
Resistant Mutant	S207L or A37V	>68 (Calculated)	>1000 <sup>[1]</sup>	Significantly Reduced <sup>[1][2]</sup>

EC50 values for resistant mutants are estimated based on the reported resistance factor.

## Experimental Protocols

### Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol is used to determine the EC50 value of **florylpicoxamid** against *C. gloeosporioides* isolates.

Materials:

- Potato Dextrose Agar (PDA)
- **Florylpicoxamid** stock solution (in DMSO)
- Dimethyl sulfoxide (DMSO)
- Salicylhydroxamic acid (SHAM) to inhibit the alternative oxidase (AOX) pathway

- Petri plates (90 mm)
- Actively growing cultures of *C. gloeosporioides* (3-5 days old)
- Cork borer (5 mm)
- Incubator set to 25-28°C

#### Procedure:

- Prepare PDA and autoclave. Allow it to cool to 50-55°C in a water bath.
- Add SHAM to the molten PDA to a final concentration of 100 µg/mL to inhibit the alternative respiration pathway.[6]
- Prepare serial dilutions of **florylpicoxamid** in DMSO. Add the appropriate volume of each dilution to the PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 10, 50 µg/mL). Ensure the final DMSO concentration is consistent across all plates (e.g., 0.1%) including the control.
- Pour the amended PDA into petri plates and allow them to solidify.
- Using a sterile 5 mm cork borer, take mycelial plugs from the margin of an actively growing *C. gloeosporioides* culture.
- Place one mycelial plug, mycelium-side down, in the center of each PDA plate (both fungicide-amended and control plates).
- Incubate the plates in the dark at 25-28°C for 3-5 days, or until the colony in the control plate has reached a suitable diameter.
- Measure the colony diameter in two perpendicular directions for each plate.
- Calculate the percentage of mycelial growth inhibition relative to the control.
- Determine the EC50 value by performing a probit analysis or non-linear regression of the inhibition percentages against the logarithm of the fungicide concentrations.

## Molecular Detection of Resistance Mutations (AS-PCR)

This protocol outlines the allele-specific PCR (AS-PCR) method developed to detect the A37V and S207L mutations in the CgCytb gene.<sup>[1]</sup>

Materials:

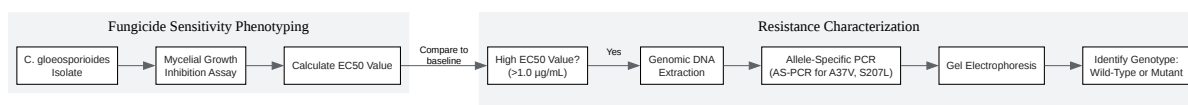
- DNA extraction kit
- *C. gloeosporioides* mycelium
- PCR thermal cycler
- Gel electrophoresis system
- Allele-specific primers (sequences would be obtained from the specific study, e.g., Miao et al., 2024)
  - A forward primer specific to the wild-type allele (A37)
  - A forward primer specific to the mutant allele (V37)
  - A forward primer specific to the wild-type allele (S207)
  - A forward primer specific to the mutant allele (L207)
  - A common reverse primer for each locus
- Taq DNA polymerase and dNTPs

Procedure:

- DNA Extraction: Extract genomic DNA from the mycelium of the *C. gloeosporioides* isolate to be tested.
- PCR Amplification: Set up separate PCR reactions for each allele. For the A37V locus, one reaction will use the wild-type specific forward primer and the common reverse primer. A second reaction will use the mutant-specific forward primer and the common reverse primer. Repeat this setup for the S207L locus.

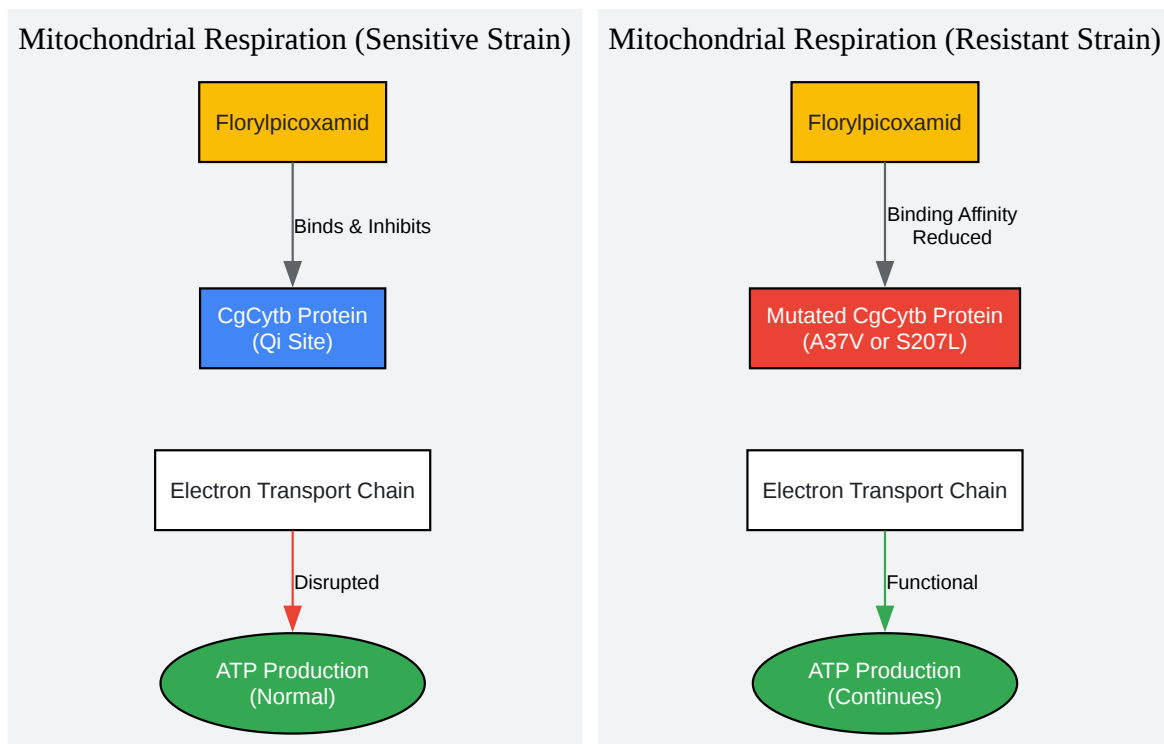
- Thermal Cycling: Perform PCR with appropriate cycling conditions (annealing temperature is critical for specificity and must be optimized).
- Gel Electrophoresis: Run the PCR products on an agarose gel.
- Interpretation:
  - An amplicon in the wild-type-specific reaction and no amplicon in the mutant-specific reaction indicates a sensitive (wild-type) isolate.
  - An amplicon in the mutant-specific reaction and no amplicon in the wild-type-specific reaction indicates a resistant (mutant) isolate.

## Visualizations



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Caption: Workflow for assessing **florylpicoxamid** resistance.



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Caption: Mechanism of **florylpicoxamid** resistance in *C. gloeosporioides*.

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